molecular formula C21H23F3N2O2 B7005329 N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(trifluoromethyl)oxane-4-carboxamide

N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(trifluoromethyl)oxane-4-carboxamide

Cat. No.: B7005329
M. Wt: 392.4 g/mol
InChI Key: UANBOTYFEZBFNY-UHFFFAOYSA-N
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Description

N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(trifluoromethyl)oxane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, which is known for enhancing the biological activity of molecules, and an oxane ring, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(trifluoromethyl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c1-15-6-2-3-7-16(15)14-25-17-8-4-5-9-18(17)26-19(27)20(21(22,23)24)10-12-28-13-11-20/h2-9,25H,10-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANBOTYFEZBFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=CC=CC=C2NC(=O)C3(CCOCC3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(trifluoromethyl)oxane-4-carboxamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.

    Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the oxane derivative with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Processing: Utilizing large reactors to carry out each step sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxane ring or the amide group, potentially yielding alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its ability to interact with proteins can be exploited in drug design and development.

Medicine

    Diagnostics: Use in imaging techniques or as a marker in diagnostic assays.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its chemical stability and biological activity.

    Polymers: Incorporation into polymer structures to enhance properties like durability or resistance to degradation.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to changes in cellular processes.

    Binding Interactions: The trifluoromethyl group enhances binding affinity to biological targets, increasing the compound’s potency.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(fluoromethyl)oxane-4-carboxamide
  • N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(chloromethyl)oxane-4-carboxamide

Uniqueness

  • Trifluoromethyl Group : The presence of the trifluoromethyl group distinguishes it from similar compounds, providing enhanced biological activity and stability.
  • Oxane Ring : The oxane ring contributes to its unique chemical properties, making it more versatile in various applications.

This detailed overview highlights the significance of N-[2-[(2-methylphenyl)methylamino]phenyl]-4-(trifluoromethyl)oxane-4-carboxamide in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in multiple fields.

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